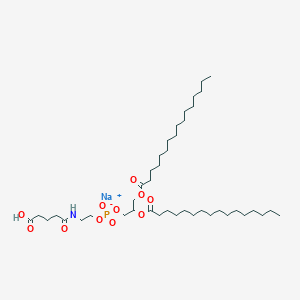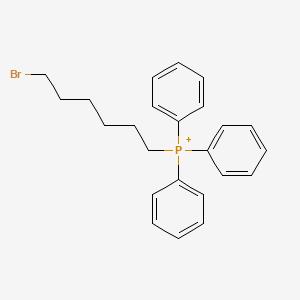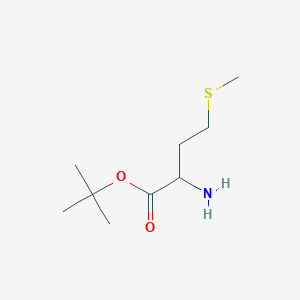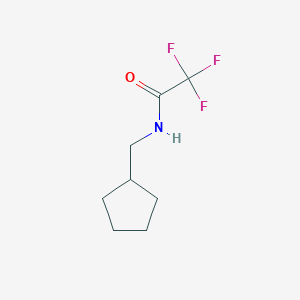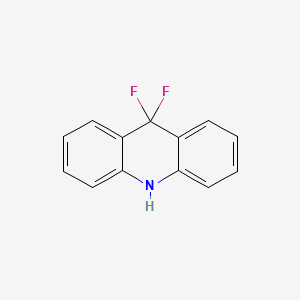
9,9-Difluoro-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Difluoro-9,10-dihydroacridine is a chemical compound with the molecular formula C13H9F2N. It is a derivative of acridine, a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 9,10-dihydroacridine derivatives involves a modular one-pot synthesis. This process includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the olefin formed as an intermediate. The reaction is catalyzed by a combination of hexafluoroisopropanol and triflimide .
Industrial Production Methods
While specific industrial production methods for 9,9-Difluoro-9,10-dihydroacridine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Difluoro-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to its corresponding acridine derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridine derivatives, while reduction can produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
9,9-Difluoro-9,10-dihydroacridine has several scientific research applications:
Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown strong antibacterial activity against Gram-positive bacteria, including MRSA, VISA, and VRE.
Photophysical Studies: The compound is used in the study of photophysical properties, including fluorescence and delayed fluorescence, which are important for various applications in materials science.
Mecanismo De Acción
The mechanism of action of 9,9-Difluoro-9,10-dihydroacridine in antibacterial applications involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the bacterial cell division site. This interruption in cell division ultimately leads to bacterial cell death . In organic electronics, the compound’s electron-donating properties and potential for chemical modifications make it a valuable component in TADF molecules, enhancing their efficiency and performance .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but has methyl groups instead of fluorine atoms.
Phenoxazine Derivatives: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs.
Uniqueness
The presence of fluorine atoms in 9,9-Difluoro-9,10-dihydroacridine enhances its chemical stability and alters its electronic properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Propiedades
Número CAS |
1204295-55-5 |
|---|---|
Fórmula molecular |
C13H9F2N |
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
9,9-difluoro-10H-acridine |
InChI |
InChI=1S/C13H9F2N/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,16H |
Clave InChI |
ZGFJELBXRKBSFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)


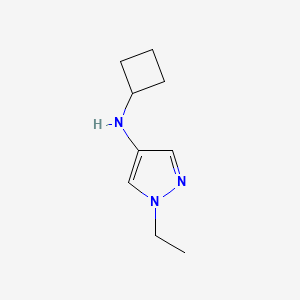


![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
